L-Norarginine

概要

説明

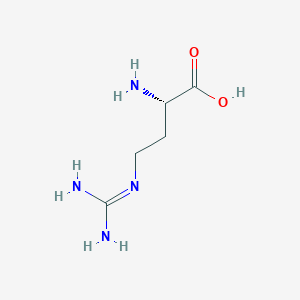

L-Norarginine, also known as 2-amino-4-guanidinobutanoic acid, is a chemical compound with the molecular formula C5H12N4O2. It is an unnatural amino acid derivative that has been studied for its role in metabolic pathways and protein synthesis. This compound is typically found as a white crystalline powder and is soluble in water and alcohol .

準備方法

The preparation of L-Norarginine involves several synthetic steps:

Starting Material: The synthesis begins with 2-hydroxy-4-mercaptobutyric acid hydrochloride.

Intermediate Formation: This compound is reacted with propylene glycol to form 2-methoxy-4-mercaptobutyric acid hydrochloride.

Amination: The intermediate is then reacted with cyclohexylamine to yield 2-amino-4-mercaptobutyric acid hydrochloride.

Final Step: The final step involves reacting 2-amino-4-mercaptobutyric acid hydrochloride with guanidine to produce this compound.

化学反応の分析

L-Norarginine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve aqueous or alcoholic solvents at controlled temperatures.

Major Products: The major products depend on the specific reaction but can include various guanidine derivatives

科学的研究の応用

L-Norarginine has a wide range of scientific research applications:

Chemistry: It is used as a reagent to synthesize new compounds and study protein structure and function.

Biology: It helps in understanding metabolic pathways of amino acids in protein synthesis.

Medicine: It is investigated for its potential therapeutic effects, particularly in inhibiting arginase, which plays a role in various diseases.

Industry: It is used in the production of specialized chemicals and pharmaceuticals .

作用機序

L-Norarginine exerts its effects primarily by inhibiting the enzyme arginase. This inhibition is achieved through its interaction with the manganese cluster in the enzyme’s active site. By blocking arginase, this compound can modulate the levels of arginine and its downstream products, such as nitric oxide, which has various physiological roles .

類似化合物との比較

L-Norarginine is similar to other arginine derivatives but has unique properties:

L-Arginine: A natural amino acid involved in protein synthesis and nitric oxide production.

Nω-Hydroxy-L-arginine: An intermediate in the production of nitric oxide from arginine.

Nω-Hydroxy-nor-L-arginine: A potent arginase inhibitor like this compound but with different binding properties.

Uniqueness: This compound’s specific inhibition of arginase without affecting nitric oxide synthase makes it a valuable tool in research .

生物活性

L-Norarginine, a derivative of the amino acid arginine, plays a significant role in various biological processes, particularly as a substrate for nitric oxide (NO) synthesis and as an inhibitor of arginase. This compound has garnered attention in recent years due to its potential therapeutic applications in cancer immunotherapy and cardiovascular health. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and implications in clinical settings.

Nitric Oxide Synthesis

This compound serves as a substrate for nitric oxide synthase (NOS), which catalyzes the production of NO from L-arginine. The presence of this compound can influence the balance between arginase and NOS, thereby affecting NO levels in biological systems. This is critical because NO plays a vital role in vascular function, immune response, and neurotransmission.

Arginase Inhibition

This compound is also known for its capacity to inhibit arginase, an enzyme that competes with NOS for L-arginine. By inhibiting arginase, this compound can enhance NO production, which is beneficial in conditions such as hypertension and impaired endothelial function. The inhibition of arginase by this compound has been shown to improve vascular function and lower blood pressure in various animal models .

Case Studies and Clinical Trials

- Cancer Immunotherapy : A study encapsulating Nω-hydroxy-L-norarginine (nor-NOHA), a derivative of this compound, in liposomes demonstrated enhanced bioavailability and prolonged inhibitory activity against arginase 1 (Arg1) in tumor-associated innate immune cells. This approach aims to counteract the immunosuppressive tumor microenvironment by restoring effective immune responses .

- Cardiovascular Health : In spontaneously hypertensive rats, treatment with Nω-hydroxy-L-norarginine resulted in improved vascular function and reduced blood pressure. This suggests that targeting the arginase pathway with this compound derivatives could be a promising strategy for managing hypertension .

- Nitric Oxide Production : Research has indicated that nor-NOHA can spontaneously release biologically active NO-like molecules when interacting with riboflavin and hydrogen peroxide. This reaction complicates the interpretation of studies assessing NO production using nor-NOHA, highlighting the need for careful experimental design when utilizing this compound .

Summary of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Nitric Oxide Production | Substrate for NOS; competitive inhibition of arginase | Enhanced vasodilation; improved endothelial function |

| Arginase Inhibition | Direct inhibition of arginase activity | Potential therapeutic target for cardiovascular diseases |

| Release of NO-like Molecules | Interaction with riboflavin and H2O2 | Complicates NO measurement methods |

特性

IUPAC Name |

(2S)-2-amino-4-(diaminomethylideneamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2/c6-3(4(10)11)1-2-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPQOXNWLSRZKX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161854 | |

| Record name | L-Norarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14191-90-3 | |

| Record name | L-Norarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Norarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。